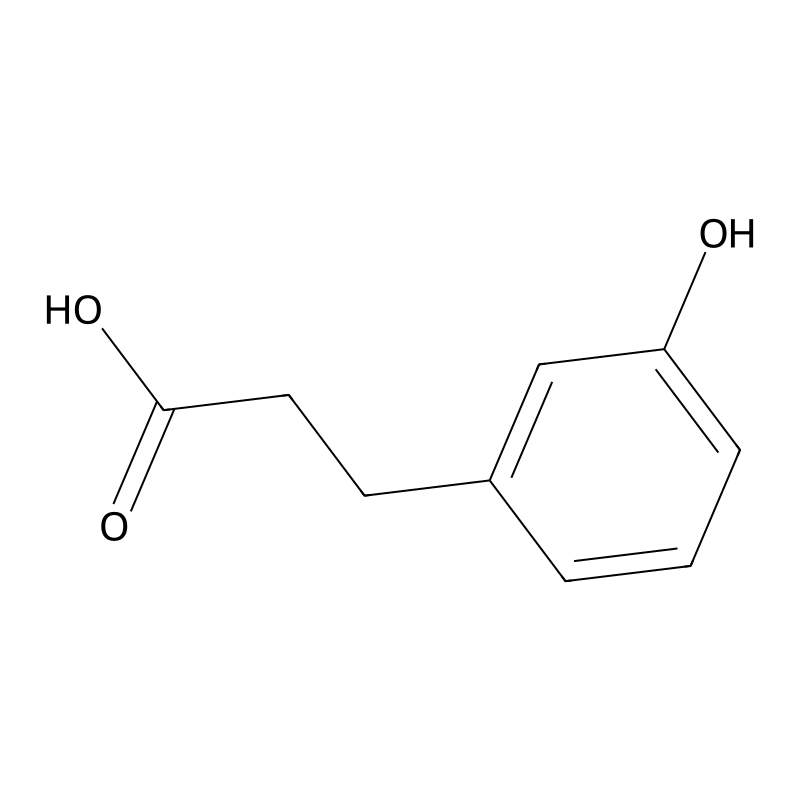

3-(3-Hydroxyphenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Formation in the Body

3-(3-Hydroxyphenyl)propanoic acid (3-(3-HPA)), also known as (3-hydroxyphenyl)hydracrylic acid (HPHPA), is a naturally occurring metabolite found in various organisms and human tissues []. It is formed by the breakdown of other compounds in the body, primarily through two pathways:

Microbial metabolism of dietary components

Gut bacteria ferment dietary components rich in polyphenols, such as caffeic acid found in coffee and proanthocyanidins found in chocolate, and convert them into 3-(3-HPA) [, ].

Metabolism of phenylalanine

3-(3-HPA) has also been identified as a minor metabolite of the essential amino acid phenylalanine [].

Potential Bioactivities

Several potential bioactivities of 3-(3-HPA) are currently being investigated in scientific research. These include:

Antioxidant properties

Studies suggest that 3-(3-HPA) may possess antioxidant properties due to the presence of the hydroxyl group (OH) in its structure, potentially contributing to cellular protection against oxidative damage [].

Anti-inflammatory effects

Research suggests that 3-(3-HPA) might exhibit anti-inflammatory properties by modulating the expression of certain inflammatory markers []. However, further research is needed to confirm these findings.

Modulation of gut microbiota

Some studies suggest that 3-(3-HPA) might influence the composition and activity of gut bacteria, potentially impacting gut health [].

Research Challenges and Future Directions

Despite growing research interest, significant gaps remain in our understanding of 3-(3-HPA). Some key challenges include:

Limited understanding of its biological functions

The exact mechanisms by which 3-(3-HPA) exerts its potential effects are not fully understood. Further research is needed to elucidate its specific roles in various biological processes.

Difficulties in isolating and studying 3-(3-HPA)

Due to its low concentration in tissues and its potential instability, isolating and studying 3-(3-HPA) can be challenging. This hinders the development of robust research methods.

Future research directions aim to address these challenges by:

Developing more sensitive and specific methods to detect and quantify 3-(3-HPA) in biological samples.

Conducting in vitro and in vivo studies to investigate the potential health benefits of 3-(3-HPA) and its underlying mechanisms of action.

Exploring potential interactions of 3-(3-HPA) with other gut metabolites and their combined effects on health.

3-(3-Hydroxyphenyl)propanoic acid is a phenolic acid derivative characterized by its chemical formula . It is a monocarboxylic acid featuring a 3-hydroxyphenyl substituent at the C-3 position of propanoic acid. This compound is primarily recognized as a microbial metabolite of various dietary polyphenols, including quercetin and caffeic acid, produced by gut microbiota after the consumption of certain foods, such as whole grains and chocolate .

Research suggests that 3-HPA might possess antioxidant properties []. However, the specific mechanisms require further investigation. Additionally, 3-HPA has been shown to be actively absorbed by intestinal cells, indicating a potential role in nutrient uptake processes, but the detailed mechanism is not fully understood [].

- Esterification: Reacting with alcohols to form esters.

- Oxidation: Transforming into quinones or other oxidized derivatives under specific conditions.

- Conjugation: Interacting with glucuronic acid or sulfate groups, enhancing its solubility and facilitating excretion .

This compound exhibits notable biological activities, including:

- Anti-inflammatory Effects: It has been shown to inhibit monocyte binding to endothelial cells by modulating E-selectin expression, which may have implications for cardiovascular health .

- Antioxidant Properties: Suspected to possess antioxidant capabilities, it helps mitigate oxidative stress in various biological systems .

- Blood Pressure Regulation: Research indicates that 3-(3-Hydroxyphenyl)propanoic acid may reduce arterial blood pressure in animal models, suggesting potential benefits for hypertension management .

The synthesis of 3-(3-Hydroxyphenyl)propanoic acid can be achieved through several methods:

- Microbial Fermentation: Utilization of gut microbiota to convert dietary polyphenols into this metabolite.

- Chemical Synthesis: Laboratory synthesis can be performed via the reaction of propanoic acid with 3-hydroxyphenol under suitable conditions, typically involving catalysts .

3-(3-Hydroxyphenyl)propanoic acid has several applications, particularly in:

- Nutraceuticals: Investigated for its potential health benefits related to cardiovascular health and inflammation.

- Pharmaceutical Research: Explored as a compound that could modulate inflammatory responses and cellular adhesion processes .

Similar compounds include:

Uniqueness

The uniqueness of 3-(3-Hydroxyphenyl)propanoic acid lies in its specific microbial origin from diverse dietary sources and its significant biological activities that are not fully replicated by other similar compounds. Its role in modulating inflammatory responses and potential cardiovascular benefits distinguishes it from closely related phenolic acids.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Dates

Mussel-mimetic, bioadhesive polymers from plant-derived materials

Noriko Hiraishi, Daisaku Kaneko, Shu Taira, Siqian Wang, Masayuki Otsuki, Junji TagamiPMID: 23857900 DOI: 10.1111/jicd.12054

Abstract

Mussel-mimetic, bioadhesive polymers are synthesized from plant-derived sources. The strong adhesive action is caused by interactions between the catechol groups at the end of the polymer terminal chains and the substrate surface. Here, we present a preliminary study of the adhesion properties and a discussion of the adhesion mechanism.Two bioadhesive polymers were synthesized from natural plant-derived monomers by the transesterification of: (a) caffeic acid (3,4-dihydroxycinnamic acid; DHCA) and p-coumaric acid (4-hydroxycinnamic acid; 4HCA) to produce poly(DHCA-co-4HCA); and (b) 4-dihydroxyhydrocinnamic acid (DHHCA) and 3-(3-hydroxyphenyl) propionic acid (3HPPA) to produce poly(DHHCA-co-3HPPA). Thermoplastic poly(DHCA-co-4HCA) or poly(DHHCA-co-3HPPA) was placed between glass, carbon, steel, or bovine dentin substrates, and a lap shear adhesion test was conducted to compare them using conventional cyanoacrylate glue and epoxy resin.

The greatest adhesion for all tested substrates was exhibited by poly(DHHCA-co-3HPPA), followed by epoxy resin adhesive, poly(DHCA-co-4HCA), and cyanoacrylate adhesive. The adhesive strength of poly(DHHCA-co-3HPPA) was greater than 25.6 MPa for glass, 29.6 MPa for carbon, 15.7 MPa for steel, and 16.3 MPA for bovine dentin.

The adhesion of poly(DHHCA-co-3HPPA) might be the strongest reported for a mussel-mimic adhesive system, and could be a feasible alternative to petroleum adhesives.

Escherichia coli mhpR gene expression is regulated by catabolite repression mediated by the cAMP-CRP complex

I Manso, J L García, B GalánPMID: 20966094 DOI: 10.1099/mic.0.043620-0

Abstract

The expression of the mhp genes involved in the degradation of the aromatic compound 3-(3-hydroxyphenyl)propionic acid (3HPP) in Escherichia coli is dependent on the MhpR transcriptional activator at the Pa promoter. This catabolic promoter is also subject to catabolic repression in the presence of glucose mediated by the cAMP-CRP complex. The Pr promoter drives the MhpR-independent expression of the regulatory gene. In vivo and in vitro experiments have shown that transcription from the Pr promoter is downregulated by the addition of glucose and this catabolic repression is also mediated by the cAMP-CRP complex. The activation role of the cAMP-CRP regulatory system was further investigated by DNase I footprinting assays, which showed that the cAMP-CRP complex binds to the Pr promoter sequence, protecting a region centred at position -40.5, which allowed the classification of Pr as a class II CRP-dependent promoter. Open complex formation at the Pr promoter is observed only when RNA polymerase and cAMP-CRP are present. Finally, by in vitro transcription assays we have demonstrated the absolute requirement of the cAMP-CRP complex for the activation of the Pr promoter.Sexual dimorphism in urinary metabolite profiles of Han Wistar rats revealed by nuclear-magnetic-resonance-based metabonomics

E G Stanley, N J C Bailey, M E Bollard, J N Haselden, C J Waterfield, E Holmes, J K NicholsonPMID: 15993369 DOI: 10.1016/j.ab.2005.01.024

Abstract

Gender-dependent metabolic variation in Han Wistar rats (n=25 male and n=25 female) was investigated using (1)H nuclear magnetic resonance (NMR) spectroscopy of urine coupled with chemometric methods. Statistically discriminatory regions of the spectra for male and female rats were identified and biomarker characterization was achieved by the further application of solid-phase extraction chromatography with NMR detection and high-performance liquid chromatography mass spectrometry. A novel discriminating molecule was identified as the sulfate conjugate of m-hydroxyphenylpropionic acid, which was excreted in higher concentrations by male rats. Other gender-related metabolite differences in the urine profiles included higher levels of trimethylamine-N-oxide, N,N'-dimethylglycine, m-hydroxyphenylpropionic acid, N-acetylglycoprotein, and cholate in samples from female animals. These studies emphasize the utility of multicomponent metabolic profiling for investigating physiological and genetic variation in experimental animals that may be of relevance to their use as models of toxicity and disease.mhpT encodes an active transporter involved in 3-(3-hydroxyphenyl)propionate catabolism by Escherichia coli K-12

Ying Xu, Bing Chen, Hongjun Chao, Ning-Yi ZhouPMID: 23934492 DOI: 10.1128/AEM.02110-13

Abstract

Escherichia coli K-12 utilizes 3-(3-hydroxyphenyl)propionate (3HPP) as a sole carbon and energy source. Among the genes in its catabolic cluster in the genome, mhpT was proposed to encode a hypothetical transporter. Since no transporter for 3HPP uptake has been identified, we investigated whether MhpT is responsible for 3HPP uptake. MhpT fused with green fluorescent protein was found to be located at the periphery of cells by confocal microscopy, consistent with localization to the cytoplasmic membrane. Gene knockout and complementation studies clearly indicated that mhpT is essential for 3HPP catabolism in E. coli K-12 W3110 at pH 8.2. Uptake assays with (14)C-labeled substrates demonstrated that strain W3110 and strain W3110ΔmhpT containing recombinant MhpT specifically transported 3HPP but not benzoate, 3-hydroxybenzoate, or gentisate into cells. Energy dependence assays suggested that MhpT-mediated 3HPP transport was driven by the proton motive force. The change of Ala-272 of MhpT to a histidine, surprisingly, resulted in enhanced transport activity, and strain W3110ΔmhpT containing the MhpT A272H mutation had a slightly higher growth rate than the wild-type strain at pH 8.2. Hence, we demonstrated that MhpT is a specific 3HPP transporter and vital for E. coli K-12 W3110 growth on this substrate under basic conditions.Effects of six common dietary nutrients on murine intestinal organoid growth

Tenson Cai, Yijun Qi, Albert Jergens, Michael Wannemuehler, Terrence A Barrett, Qun WangPMID: 29389993 DOI: 10.1371/journal.pone.0191517

Abstract

The intestinal epithelium of the gastrointestinal (GI) tract constantly renews itself to absorb nutrients and provide protection for the body from the outside world. Since the intestinal epithelium is constantly exposed to various chemicals and dietary components, it is critical to determine which constituents promote or inhibit intestinal epithelium health and growth rate. Intestinal organoids, three-dimensional miniature models of the intestines, represent an ex vivo tool to investigate intestinal physiology and growth patterns. In this study, we measured the growth rates of murine intestinal organoids exposed to various concentrations of different dietary constituents. Results indicate that caffeic acid inhibited organoid growth in a concentration-dependent manner, curcumin exhibited variable effectiveness, and vitamin C had no effect on organoid growth.A note on the preparation of m-hydroxyphenylpropionic acid

M DOMBROW, W H LINNELPMID: 14908932 DOI: 10.1111/j.2042-7158.1952.tb13122.x

Abstract

MhpA Is a Hydroxylase Catalyzing the Initial Reaction of 3-(3-Hydroxyphenyl)Propionate Catabolism in

Ying Xu, Ning-Yi ZhouPMID: 31811039 DOI: 10.1128/AEM.02385-19

Abstract

K-12 and some other strains have been reported to be capable of utilizing 3-(3-hydroxyphenyl)propionate (3HPP), one of the phenylpropanoids from lignin. Although other enzymes involved in 3HPP catabolism and their corresponding genes from its degraders have been identified, 3HPP 2-hydroxylase, catalyzing the first step of its catabolism, has yet to be functionally identified at biochemical and genetic levels. In this study, we investigated the function and characteristics of MhpA fromstrain K-12 (MhpA

). Gene deletion and complementation showed that

was vital for its growth on 3HPP, but the

deletion strain was still able to grow on 3-(2,3-dihydroxyphenyl)propionate (DHPP), the hydroxylation product transformed from 3HPP by MhpA

MhpA

was overexpressed and purified, and it was likely a polymer and tightly bound with an approximately equal number of moles of FAD. Using NADH or NADPH as a cofactor, purified MhpA

catalyzed the conversion of 3HPP to DHPP at a similar efficiency. The conversion from 3HPP to DHPP by purified MhpA

was confirmed using high-performance liquid chromatography and liquid chromatography-mass spectrometry. Bioinformatics analysis indicated that MhpA

and its putative homologues belonged to taxa that were phylogenetically distant from functionally identified FAD-containing monooxygenases (hydroxylases). Interestingly, MhpA

has approximately an extra 150 residues at its C terminus in comparison to its close homologues, but its truncated versions MhpA

and MhpA

(with 154 and 74 residues deleted from the C terminus, respectively) both lost their activities. Thus, MhpA

has been confirmed to be a 3HPP 2-hydroxylase catalyzing the conversion of 3HPP to DHPP, the initial reaction of 3HPP degradation.

Phenylpropionate and its hydroxylated derivatives resulted from lignin degradation ubiquitously exist on the Earth. A number of bacterial strains have the ability to grow on 3HPP, one of the above derivatives. The hydroxylation was thought to be the initial and vital step for its aerobic catabolism via the

pathway. The significance of our research is the functional identification and characterization of the purified 3HPP 2-hydroxylase MhpA from

K-12 at biochemical and genetic levels, since this enzyme has not previously been expressed from its encoding gene, purified, and characterized in any bacteria. It will not only fill a gap in our understanding of 3HPP 2-hydroxylase and its corresponding gene for the critical step in microbial 3HPP catabolism but also provide another example of the diversity of microbial degradation of plant-derived phenylpropionate and its hydroxylated derivatives.

Microbial metabolites of ingested caffeic acid are absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers

Yutaka Konishi, Shoko KobayashiPMID: 15479001 DOI: 10.1021/jf049560y

Abstract

It was previously reported that m-coumaric acid, m-hydroxyphenylpropionic acid (mHPP), and 3,4-dihydroxyphenylpropionic acid (DHPP) are major metabolites of ingested caffeic acid formed by gut microflora and would be transported by the monocarboxylic acid transporter (MCT). We have directly measured their absorption characteristics in Caco-2 cells using a coulometric detection method involving HPLC-ECD. The proton-coupled directional transport of m-coumaric acid, mHPP, and DHPP was observed, and the transport was inhibited by an MCT substrate. The permeation of m-coumaric acid and mHPP was concentration-dependent and saturable: The Michaelis constant for m-coumaric acid and mHPP was 32.5 and 12.9 mM, respectively, and the maximum velocity for m-coumaric acid and mHPP was 204.3 and 91.2 nmol (min)(-1) (mg protein)(-1), respectively. By contrast, the permeation of DHPP was nonsaturable even at 30 mM and was inversely correlated with the paracellular permeability of Caco-2 cells. Our results demonstrate that these compounds are absorbed by the MCT, although DHPP is mainly permeated across Caco-2 cells via the paracellular pathway. MCT-mediated absorption of phenolic compounds per se and their colonic metabolites would exert significant impact on human health.m-Hydroxyphenylpropionic acid, a major urinary metabolite of catechin in the rat

L A GRIFFITHSPMID: 13901876 DOI: 10.1038/194869b0